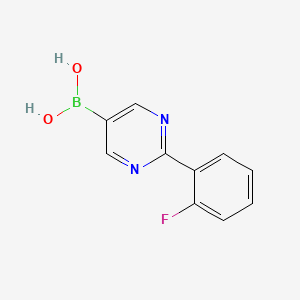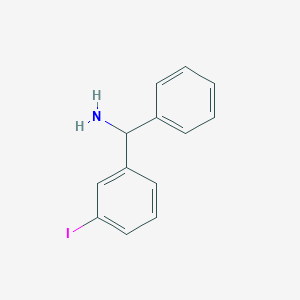
(3-Iodophenyl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12IN. It is a derivative of benzylamine where the benzyl group is substituted with an iodine atom at the meta position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodophenyl)(phenyl)methanamine typically involves the reaction of 3-iodobenzylamine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
(3-Iodophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodobenzylamine: A simpler analog with only one phenyl group.
Phenylmethanamine: Lacks the iodine substitution, making it less reactive in certain contexts.
(4-Iodophenyl)(phenyl)methanamine: Similar structure but with iodine at the para position, which can affect its reactivity and binding properties.
Uniqueness
This substitution pattern can enhance the compound’s ability to participate in specific reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C13H12IN |
|---|---|
Poids moléculaire |
309.14 g/mol |
Nom IUPAC |
(3-iodophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H12IN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 |
Clé InChI |
IQOMFPOIOKXDSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


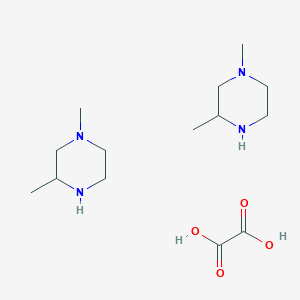
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
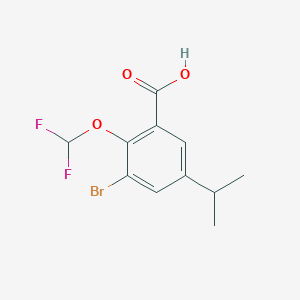
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
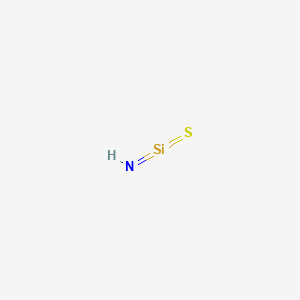
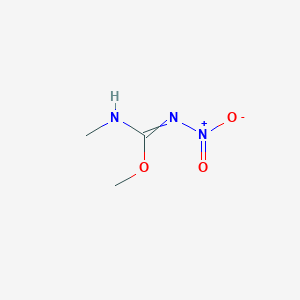
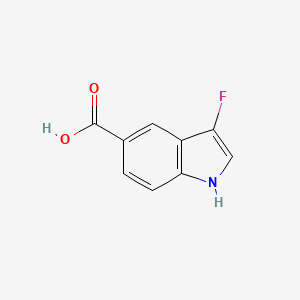
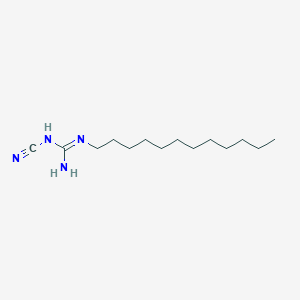
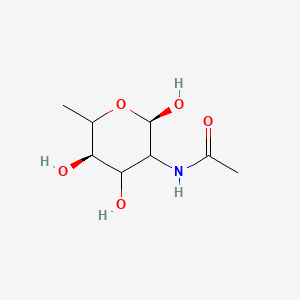
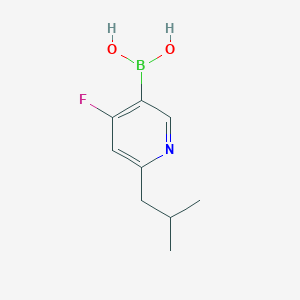

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

